molecular formula C21H18N2O6 B2588628 3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one CAS No. 931693-86-6

3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one

Cat. No.: B2588628
CAS No.: 931693-86-6
M. Wt: 394.383
InChI Key: SSEBRYGJXBJDEY-UHFFFAOYSA-N
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Description

3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by its unique structure, which includes a chromenone core, an oxadiazole ring, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one typically involves multiple stepsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to achieve consistent and high-quality production .

Chemical Reactions Analysis

Types of Reactions

3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent choice, and reaction time are crucial for achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound .

Mechanism of Action

The mechanism of action of 3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it could interfere with DNA synthesis or protein function, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives and chromenone-based molecules. Examples are:

Uniqueness

What sets 3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O6/c1-4-27-16-7-5-6-12-10-15(21(24)28-18(12)16)20-22-19(23-29-20)14-9-8-13(25-2)11-17(14)26-3/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSEBRYGJXBJDEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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